molecular formula C23H19NS B13687460 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline

4-(5-Methyl-2-thienyl)-N,N-diphenylaniline

Cat. No.: B13687460
M. Wt: 341.5 g/mol
InChI Key: JLGCYHPNQZEDAZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is an organic compound that features a thienyl group substituted with a methyl group at the 5-position, and an aniline moiety substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to introduce the methyl group at the 5-position.

    Coupling with Aniline Derivative: The thienyl intermediate is then coupled with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-thienyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(5-Methyl-2-thienyl)-N,N-diphenylaniline has several scientific research applications:

    Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienyl)-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 5-position.

    4-(5-Methyl-2-furyl)-N,N-diphenylaniline: Similar structure but with a furan ring instead of a thienyl ring.

Uniqueness

4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is unique due to the presence of the methyl group at the 5-position of the thienyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C23H19NS

Molecular Weight

341.5 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C23H19NS/c1-18-12-17-23(25-18)19-13-15-22(16-14-19)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17H,1H3

InChI Key

JLGCYHPNQZEDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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